molecular formula C21H20N4O3S B10873976 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10873976
M. Wt: 408.5 g/mol
InChI Key: IZXAQJJIWSMZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(2,3-DIMETHOXYANILINO)ETHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a dimethoxyaniline moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(2,3-DIMETHOXYANILINO)ETHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrazolone Core: This involves the condensation of hydrazine with an appropriate β-keto ester.

    Coupling Reactions: The final step would involve coupling the benzothiazole and pyrazolone intermediates with the dimethoxyaniline derivative under specific conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors, efficient purification techniques, and ensuring the safety and environmental compliance of the processes.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(2,3-DIMETHOXYANILINO)ETHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to a variety of derivatives with different properties.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Applications in materials science, such as the development of new polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(2,3-DIMETHOXYANILINO)ETHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-one: Lacks the dimethoxyaniline moiety.

    4-[(Z)-1-(2,3-Dimethoxyanilino)ethylidene]-3-methyl-1H-pyrazol-5-one: Lacks the benzothiazole ring.

Uniqueness

1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(2,3-DIMETHOXYANILINO)ETHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE is unique due to the combination of its structural components, which may confer specific biological activities or chemical properties not found in similar compounds.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(2,3-dimethoxyphenyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H20N4O3S/c1-12(22-15-9-7-10-16(27-3)19(15)28-4)18-13(2)24-25(20(18)26)21-23-14-8-5-6-11-17(14)29-21/h5-11,24H,1-4H3

InChI Key

IZXAQJJIWSMZDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=C(C(=CC=C4)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.